N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C17H15ClN2O2S2 and its molecular weight is 378.89. The purity is usually 95%.
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Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with a chloro and methoxy substitution, alongside an ethylthio group on the benzamide moiety. This unique structure contributes to its interaction with various biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H16ClN2O2S |
Molecular Weight | 351.83 g/mol |
CAS Number | 886951-53-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator, influencing cellular processes such as:
- Enzyme Inhibition : By binding to the active site of enzymes, it can inhibit their activity, thereby affecting metabolic pathways.
- Receptor Modulation : It may mimic natural ligands, activating or inhibiting receptor-mediated signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial activity. In studies assessing various synthesized derivatives, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria at concentrations around 200 µg/mL .
Case Studies
- Antibacterial Screening : A study evaluated various benzothiazole derivatives for their antibacterial properties using standard strains. The results indicated that certain modifications in the structure enhanced antibacterial activity, suggesting that this compound could be similarly effective .
- Antiviral Activity Against HBV : Research on related compounds showed that they could inhibit HBV replication by enhancing the expression of intracellular A3G. This mechanism may be applicable to this compound, warranting further investigation into its antiviral properties .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-3-23-13-7-5-4-6-10(13)16(21)20-17-19-14-12(22-2)9-8-11(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCORNFLBLNFBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.